SIK2 Degradation vs. ATP-Competitive Inhibition
SIC-19 promotes SIK2 degradation via the ubiquitin-proteasome pathway, whereas ARN-3236 and HG-9-91-01 function as ATP-competitive catalytic inhibitors [1]. In ovarian cancer models, SIC-19 treatment reduced SIK2 protein levels through ubiquitination, eliminating both kinase activity and potential scaffolding functions . ARN-3236 inhibits SIK2 with an IC50 of <1 nM in biochemical assays but does not induce protein degradation .
| Evidence Dimension | Mechanism of SIK2 suppression |
|---|---|
| Target Compound Data | Ubiquitination-mediated protein degradation; reduces SIK2 protein levels |
| Comparator Or Baseline | ARN-3236: ATP-competitive inhibition; IC50 <1 nM (SIK2) ; HG-9-91-01: ATP-competitive inhibition; IC50 6.6 nM (SIK2) [2] |
| Quantified Difference | Degradation vs. catalytic inhibition — distinct pharmacological modes |
| Conditions | SIK2-expressing ovarian cancer cell models |
Why This Matters
Degrader mechanisms can overcome resistance arising from kinase-domain mutations or scaffolding-dependent signaling that limit the efficacy of ATP-competitive inhibitors.
- [1] Wang F, Yu X, Qian J, et al. A Novel SIK2 Inhibitor SIC-19 Exhibits Synthetic Lethality With PARP Inhibitors in Ovarian Cancer. Drug Resistance Updates. 2024;74:101077. View Source
- [2] HG-9-91-01 Technical Datasheet, Adooq Bioscience View Source
